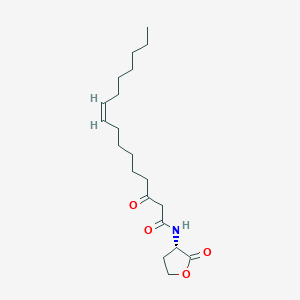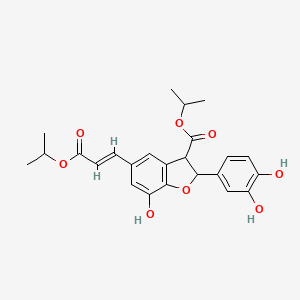
Antileishmanial agent-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-6 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for therapeutic use against various forms of leishmaniasis, including cutaneous, mucocutaneous, and visceral leishmaniasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antileishmanial agent-6 can be synthesized through a multi-step process involving the coupling of hydrazine with pyrazole derivatives. The reaction typically involves the use of elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H NMR) techniques to verify the structure of the synthesized compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Antileishmanial agent-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrazine, pyrazole derivatives, and various solvents such as ethanol and dimethyl sulfoxide (DMSO). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include various hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are characterized by their ability to inhibit the growth and proliferation of Leishmania parasites .
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of hydrazine-coupled pyrazole derivatives.
Biology: Investigated for its ability to inhibit the growth of Leishmania parasites in vitro and in vivo.
Industry: Potential use in the development of new antileishmanial drugs and formulations.
Wirkmechanismus
Antileishmanial agent-6 exerts its effects by targeting specific molecular pathways within the Leishmania parasites. The compound inhibits key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions and ultimately causing parasite death . The primary molecular targets include enzymes involved in phosphatidylcholine biosynthesis and the PI3K/Akt/mTOR signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Miltefosine: An oral antileishmanial agent that targets similar molecular pathways but has different pharmacokinetic properties.
Amphotericin B: A widely used antileishmanial agent with a different mechanism of action, primarily targeting the parasite’s cell membrane.
Pentamidine: Another antileishmanial agent that interferes with the parasite’s DNA and RNA synthesis.
Uniqueness: Antileishmanial agent-6 is unique due to its hydrazine-coupled pyrazole structure, which provides enhanced selectivity and potency against Leishmania parasites compared to other antileishmanial agents. Additionally, its ability to inhibit multiple molecular targets makes it a promising candidate for overcoming drug resistance in Leishmania .
Eigenschaften
Molekularformel |
C24H26O8 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
propan-2-yl 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(E)-3-oxo-3-propan-2-yloxyprop-1-enyl]-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H26O8/c1-12(2)30-20(28)8-5-14-9-16-21(24(29)31-13(3)4)22(32-23(16)19(27)10-14)15-6-7-17(25)18(26)11-15/h5-13,21-22,25-27H,1-4H3/b8-5+ |
InChI-Schlüssel |
OWCLAOWXZNPBOW-VMPITWQZSA-N |
Isomerische SMILES |
CC(C)OC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
CC(C)OC(=O)C=CC1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


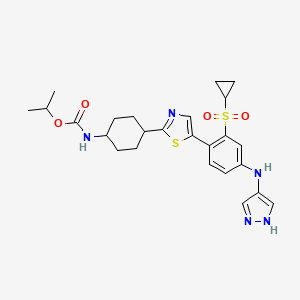
![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
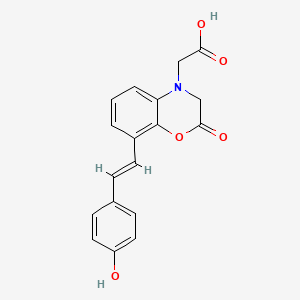
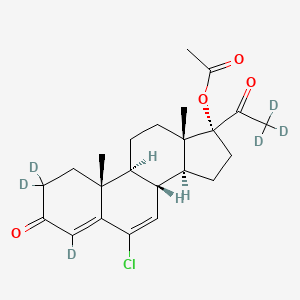
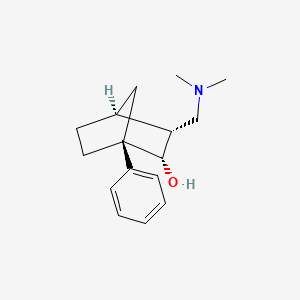
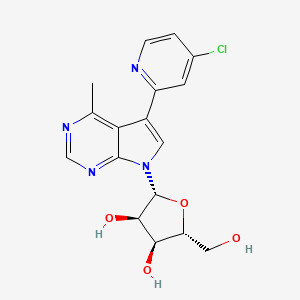
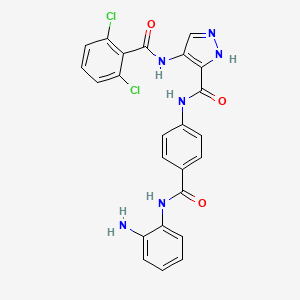
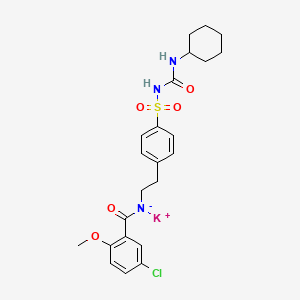

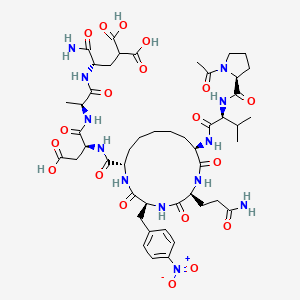
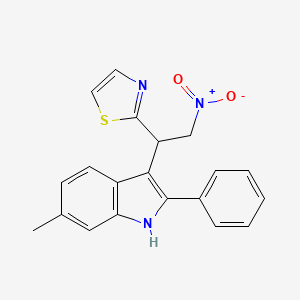

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
